molecular formula C11H5Cl2NO4 B14148388 6,7-Dichloroquinoline-2,3-dicarboxylic acid CAS No. 948294-36-8

6,7-Dichloroquinoline-2,3-dicarboxylic acid

Cat. No.: B14148388
CAS No.: 948294-36-8
M. Wt: 286.06 g/mol
InChI Key: IUUIBPVBNNHTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloroquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C11H5Cl2NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions and two carboxylic acid groups at the 2nd and 3rd positions on the quinoline ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloroquinoline-2,3-dicarboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method involves the reaction of 6,7-dichloroquinoline with carbon dioxide under high pressure and temperature in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloroquinoline-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups replacing the chlorine atoms or modifying the carboxylic acid groups .

Scientific Research Applications

6,7-Dichloroquinoline-2,3-dicarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6,7-Dichloroquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloroquinoline-2,3-dicarboxylic acid is unique due to the specific positioning of its chlorine atoms and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications that require these particular structural features .

Properties

CAS No.

948294-36-8

Molecular Formula

C11H5Cl2NO4

Molecular Weight

286.06 g/mol

IUPAC Name

6,7-dichloroquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C11H5Cl2NO4/c12-6-2-4-1-5(10(15)16)9(11(17)18)14-8(4)3-7(6)13/h1-3H,(H,15,16)(H,17,18)

InChI Key

IUUIBPVBNNHTLY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC(=C1C(=O)O)C(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.